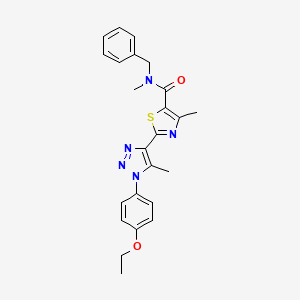![molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1](/img/structure/B2407065.png)
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate is a complex organic compound known for its multi-functional applications in various scientific fields. Its unique structure features a dibenzoazepin core, making it a compound of interest in medicinal chemistry, particularly for its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate typically involves multi-step organic synthesis. One common approach starts with the preparation of the dibenzoazepin core through the condensation of aniline derivatives with phthalic anhydride, followed by oxidative ring closure. The acetylation of the resulting compound is then achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: On an industrial scale, the synthesis might involve streamlined processes that ensure high yield and purity. Catalytic processes, continuous flow chemistry, and automated synthesis methods are often employed to optimize production efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction typically targets the carbonyl groups, potentially leading to alcohol derivatives.
Substitution: The phenyl acetate group allows for substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetate derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate finds applications across multiple disciplines:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Used in studies of enzyme interactions and binding affinities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and chemical research reagents.
Mecanismo De Acción
The mechanism of action of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: It may inhibit certain enzymes involved in inflammatory pathways or interact with receptor sites on cells, influencing biological processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate stands out due to its specific structural features and reactivity.
Similar Compounds:Dibenzoazepine derivatives: Share the core structure but differ in functional groups.
Phenyl acetate derivatives: Exhibit similar substitution patterns on the phenyl ring.
Unique Structure: The combination of the dibenzoazepin core with a phenyl acetate moiety provides a unique profile of reactivity and potential biological activity.
Diverse Applications: Its potential across multiple fields makes it a compound of significant interest.
By combining an understanding of its synthesis, reactivity, applications, and mechanism of action, researchers can further explore the full potential of this compound in various scientific arenas. Fascinating stuff, right?
Propiedades
IUPAC Name |
[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLNREAVBGJAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)
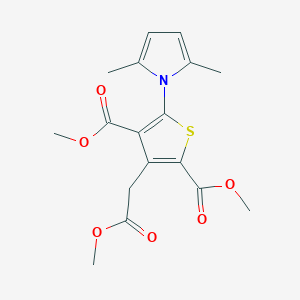
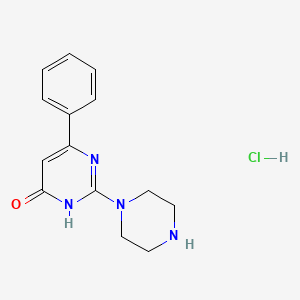
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
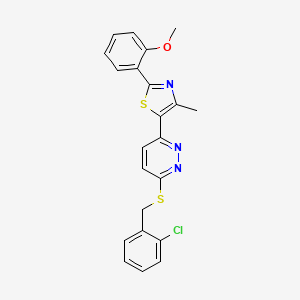
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
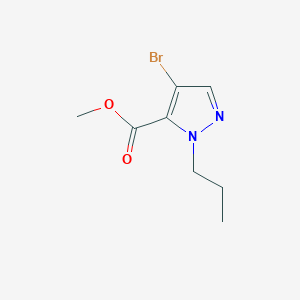
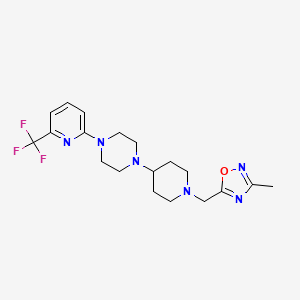
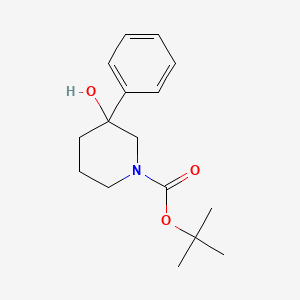
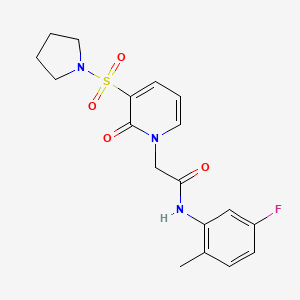
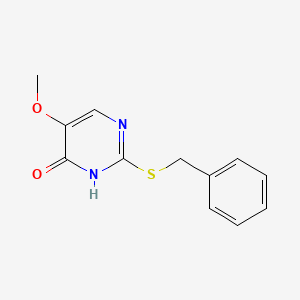
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)
